molecular formula C11H12N2O4 B14867439 N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B14867439
M. Wt: 236.22 g/mol
InChI Key: GZNCYINHEJTYHH-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 2-oxobenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylacetamide: A simpler analog with similar reactivity but lacking the oxazole ring.

    N-methoxy-N-methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group, which imparts different chemical properties.

    N-methoxy-N-methyl-2-methoxyacetamide: Another analog with a methoxy group, used in similar applications.

Uniqueness

N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is unique due to its oxazole ring, which provides distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with biological targets in ways that its simpler analogs cannot.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C11H12N2O4/c1-12(16-2)10(14)7-13-8-5-3-4-6-9(8)17-11(13)15/h3-6H,7H2,1-2H3

InChI Key

GZNCYINHEJTYHH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CN1C2=CC=CC=C2OC1=O)OC

Origin of Product

United States

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